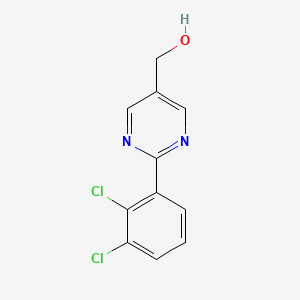
2-(2,3-Dichlorophenyl)pyrimidine-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dichlorophenyl)pyrimidine-5-methanol is a chemical compound with the molecular formula C11H8Cl2N2O It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)pyrimidine-5-methanol typically involves the reaction of 2,3-dichlorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(2,3-Dichlorophenyl)pyrimidine-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,3-dichlorophenyl)pyrimidine-5-aldehyde or 2-(2,3-dichlorophenyl)pyrimidine-5-ketone.
Reduction: Formation of 2-(2,3-dichlorophenyl)pyrimidine-5-amine or 2-(2,3-dichlorophenyl)pyrimidine-5-alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(2,3-Dichlorophenyl)pyrimidine-5-methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,3-Dichlorophenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- 2-(2,5-Dichlorophenyl)pyrimidine-5-methanol
- 2-(3,4-Dichlorophenyl)pyrimidine-5-methanol
- 2-(2,4-Dichlorophenyl)pyrimidine-5-methanol
Uniqueness
2-(2,3-Dichlorophenyl)pyrimidine-5-methanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets, leading to distinct pharmacological profiles.
特性
分子式 |
C11H8Cl2N2O |
|---|---|
分子量 |
255.10 g/mol |
IUPAC名 |
[2-(2,3-dichlorophenyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-3-1-2-8(10(9)13)11-14-4-7(6-16)5-15-11/h1-5,16H,6H2 |
InChIキー |
RPOWGPPIYBTDNR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(C=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


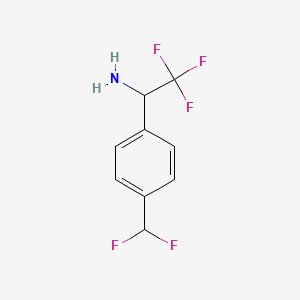
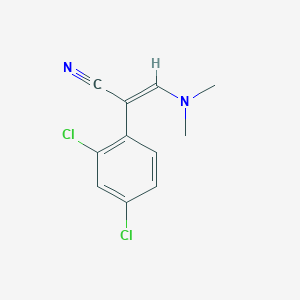
![N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088085.png)
![1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)
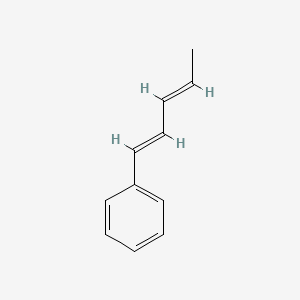

![[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13088115.png)

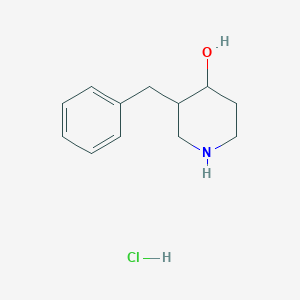
![2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13088129.png)
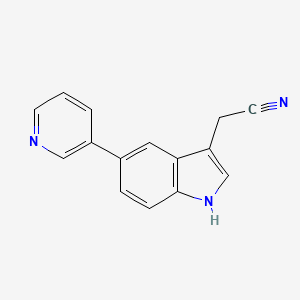
![4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088148.png)
![N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088151.png)

